1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a thiophene ring
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one include:
1-(3-Aminopyrrolidin-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring, offering different electronic properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-12(6-9)10(13)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCHPCDKCVETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.